(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide (S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13799798
InChI: InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)31(4)13-14-8-6-5-7-9-14)32(20(30)34)17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,34)/t18-/m1/s1
SMILES: CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N
Molecular Formula: C23H25F6N3OS
Molecular Weight: 505.5 g/mol

(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide

CAS No.:

Cat. No.: VC13799798

Molecular Formula: C23H25F6N3OS

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-benzyl-2-(1-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide -

Specification

Molecular Formula C23H25F6N3OS
Molecular Weight 505.5 g/mol
IUPAC Name (2S)-N-benzyl-2-[N-carbamothioyl-3,5-bis(trifluoromethyl)anilino]-N,3,3-trimethylbutanamide
Standard InChI InChI=1S/C23H25F6N3OS/c1-21(2,3)18(19(33)31(4)13-14-8-6-5-7-9-14)32(20(30)34)17-11-15(22(24,25)26)10-16(12-17)23(27,28)29/h5-12,18H,13H2,1-4H3,(H2,30,34)/t18-/m1/s1
Standard InChI Key DVGUMPCEHYSSLU-GOSISDBHSA-N
Isomeric SMILES CC(C)(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N
SMILES CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N
Canonical SMILES CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=S)N

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N,3,3-trimethylbutanamide . Alternative designations include:

  • (S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide

  • MFCD10567031 (Molecular Formula Catalog identifier)

  • DTXSID80659277 (EPA DSSTox Substance ID) .

Structural and Stereochemical Features

The molecule contains a central valinamide backbone substituted with:

  • A benzyl group at the amide nitrogen

  • A thioureido moiety linked to a 3,5-bis(trifluoromethyl)phenyl group

  • Three methyl groups at positions 3 and 3' of the butanamide chain .
    The S-configuration at the C2 chiral center critically influences its biological activity and intermolecular interactions .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number959979-30-7
Molecular FormulaC₂₃H₂₅F₆N₃OS
Molecular Weight529.52 g/mol
EC Number688-201-5
XLogP35.2

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests:

  • Condensation of N-benzyl-N,3,3-trimethyl-L-valinamide with 3,5-bis(trifluoromethyl)phenyl isothiocyanate

  • Chiral resolution via high-performance liquid chromatography (HPLC) to isolate the S-enantiomer .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic protons), 3.85 (d, J = 13.6 Hz, CH₂Ph), 2.95 (s, N-CH₃), 1.40 (s, C(CH₃)₂) .

  • ¹⁹F NMR: Distinct signals at δ -63.2 (CF₃ groups) .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Limited aqueous solubility (<0.1 mg/mL at 25°C)

  • High lipophilicity (XLogP3 = 5.2), favoring organic solvents like DMSO and dichloromethane .
    Stability studies indicate decomposition above 150°C, with hydrolytic susceptibility at extreme pH .

Table 2: Computed Physicochemical Parameters

ParameterValueMethod
Topological PSA76.5 ŲCactvs 3.4.8.18
Rotatable Bond Count6PubChem
Hydrogen Bond Donors2Cactvs

Research Applications

Medicinal Chemistry

The 3,5-bis(trifluoromethyl)phenyl group enhances:

  • Target binding affinity through hydrophobic interactions

  • Metabolic stability via reduced oxidative metabolism .
    Preliminary studies suggest activity against kinase targets, though specific therapeutic indications remain undisclosed .

Materials Science

Fluorine-rich derivatives like this compound are investigated for:

  • Liquid crystal formulations

  • Dielectric materials in organic electronics .

Comparative Analysis with Enantiomers

The R-enantiomer (CID 102296290) demonstrates distinct crystallographic packing and 18% reduced solubility in ethanol compared to the S-form . This enantiomeric divergence underscores the importance of stereochemical control in formulation development .

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